tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4/c1-13(2,3)20-12(17)16-6-8-9(14)7-15-11-10(8)18-4-5-19-11/h7H,4-6H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAIPVZWCABVSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C2C(=NC=C1Cl)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201111113 | |
| Record name | Carbamic acid, N-[(7-chloro-2,3-dihydro-1,4-dioxino[2,3-b]pyridin-8-yl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201111113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346447-18-4 | |
| Record name | Carbamic acid, N-[(7-chloro-2,3-dihydro-1,4-dioxino[2,3-b]pyridin-8-yl)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(7-chloro-2,3-dihydro-1,4-dioxino[2,3-b]pyridin-8-yl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201111113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate involves several steps. One common synthetic route includes the reaction of 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Carbamate Groups
a. tert-Butyl (7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate
- CAS No.: 1346447-03-7
- Molecular Formula : C₁₂H₁₅ClN₂O₄
- Molecular Weight : 286.71 g/mol
- Key Difference : Lacks the methylene spacer between the carbamate and the heterocyclic core.
b. tert-Butyl (1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)carbamate
- CAS No.: 1246088-45-8
- Molecular Formula : C₁₇H₂₅N₃O₄
- Molecular Weight : 335.41 g/mol
- Key Difference : Replaces the dioxane ring with a pyrido-oxazine system and introduces a pivaloyl group.
- Implications : The pyrido-oxazine core enhances rigidity, while the pivaloyl group may improve metabolic stability in drug candidates .
Analogs with Alternative Functional Groups
a. 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic Acid
- CAS No.: 1305325-09-0
- Molecular Formula: C₈H₆ClNO₄
- Molecular Weight : 215.59 g/mol
- Key Difference : Carbamate replaced by a carboxylic acid.
- Implications : The carboxylic acid enables direct conjugation to amines or alcohols, making it a versatile intermediate for amide or ester formation .
b. 7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
- CAS No.: 1305324-82-6
- Molecular Formula: C₈H₈ClNO₂
- Molecular Weight : 185.61 g/mol
- Key Difference : Lacks the carbamate group, with a methyl substituent at position 7.
- Physical Properties :
- Density : 1.327 g/cm³ (predicted)
- Boiling Point : 279.0°C (predicted)
- pKa : 3.41 (predicted)
- Implications : Simpler structure with reduced polarity, likely influencing solubility and bioavailability .
Derivatives with Boron or Amine Functionality
a. (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)boronic Acid Pinacol Ester
- Key Feature : Boronic ester at position 8.
- Applications : Facilitates Suzuki-Miyaura cross-coupling reactions for aryl-aryl bond formation, critical in drug discovery .
b. 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine
Comparative Data Table
Biological Activity
tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate is a complex organic compound with significant potential in pharmacology due to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tert-butyl group , a chloro-substituted pyridine derivative , and a carbamate functional group . The presence of these groups enhances its lipophilicity and steric hindrance, which are critical for its biological interactions. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H17ClN2O4 |
| Molecular Weight | 300.74 g/mol |
| CAS Number | 1346447-18-4 |
| Melting Point | Not specified |
| Solubility | Moderate |
The biological activity of this compound is likely influenced by its structural components. Compounds with similar motifs have been studied for various pharmacological properties, including:
- Antimicrobial Activity : Similar carbamate derivatives have shown promising antibacterial and antifungal activities. For instance, studies have indicated that modifications in the carbamate structure can lead to enhanced antimicrobial efficacy .
- Neuroprotective Effects : The compound's structural similarities to known neuroprotective agents suggest potential applications in treating neurodegenerative diseases. Research has demonstrated that compounds targeting dopaminergic pathways exhibit neuroprotective effects in models of Parkinson's disease .
Case Studies and Research Findings
- Antimicrobial Studies : A study on related carbamate derivatives revealed that certain modifications resulted in increased antibacterial activity against various strains. The structure-activity relationship (SAR) indicates that the presence of specific functional groups can enhance efficacy against pathogens .
- Neuropharmacological Research : Compounds similar to this compound have been evaluated for their effects on D2 and D3 dopamine receptors. These studies highlighted the importance of receptor selectivity in developing effective treatments for disorders such as Parkinson's disease .
- In Vivo Studies : In animal models, compounds with similar structures demonstrated significant improvements in behavioral symptoms associated with neurodegeneration. The neuroprotective effects were attributed to receptor activation and modulation of neuroinflammatory pathways .
Potential Applications
Given its unique structural attributes and promising biological activity, this compound may have several applications:
- Development of antimicrobial agents targeting resistant strains.
- Exploration as a neuroprotective agent in neurodegenerative diseases.
- Use as a pharmaceutical intermediate in synthesizing more complex therapeutic molecules.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
